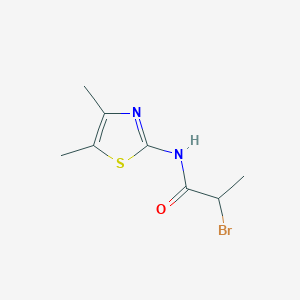

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

Description

Properties

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFXPURZIDSQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide typically involves the bromination of a precursor compound followed by the introduction of the propionamide group. One common method involves the reaction of 4,5-dimethylthiazole with bromine to form 2-bromo-4,5-dimethylthiazole. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Hydrolysis: The propionamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis process.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives.

Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide has been explored for its potential therapeutic applications due to its biological activity:

- Antimicrobial Activity : Preliminary studies indicate that compounds within the acylaminothiazole class exhibit significant antimicrobial properties. This compound may serve as a lead for developing new antibiotics against resistant strains .

- Anticancer Properties : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. This compound is under investigation for its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Biochemical Studies

The compound is utilized in biochemical assays to investigate enzyme interactions and protein modifications:

- Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders .

Synthesis of Novel Compounds

The unique structure of this compound allows it to act as a building block for synthesizing more complex molecules:

- Synthesis Pathway :

- The synthesis typically involves bromination of thiazole derivatives followed by acylation with propionic acid derivatives.

| Step | Reaction |

|---|---|

| 1 | Bromination of thiazole derivative |

| 2 | Acylation with propionic acid derivative |

This synthetic route enables the exploration of various derivatives with enhanced pharmacological profiles.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 and HepG2 cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Reactivity

The compound’s reactivity and functional group arrangement can be compared to other brominated amides and thiazole derivatives:

Key Observations :

- Bromine Reactivity : The α-bromine in this compound is expected to undergo nucleophilic substitution reactions akin to those observed in 4-chloromethylpyrazole derivatives (e.g., displacement by amines or thiols) . However, steric hindrance from the 4,5-dimethylthiazole group may slow reactivity compared to less substituted analogs like 3-Bromo-N-(4-bromophenyl)propanamide .

- Electronic Effects : The electron-withdrawing thiazole ring may enhance the electrophilicity of the α-bromine, contrasting with phenyl-substituted bromoamides where resonance effects dominate .

Functional Group Comparisons

- Thiazole vs. Imidazo-thiadiazole Systems : The 4,5-dimethylthiazole substituent in the target compound provides a planar, aromatic heterocycle with moderate electron density, whereas fused imidazo-thiadiazole systems (e.g., 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) exhibit enhanced π-conjugation and greater stability in substitution reactions .

Biological Activity

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is an organic compound belonging to the acylaminothiazole class, characterized by its unique thiazole moiety and a bromine atom. Its molecular formula is C₈H₁₁BrN₂OS, with a molecular weight of approximately 263.15 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features:

- A thiazole ring with two methyl groups at positions 4 and 5.

- A bromine atom at the second position of the propionamide group.

These structural characteristics contribute to its reactivity and biological activity, particularly through nucleophilic substitution reactions facilitated by the bromine atom.

Anticancer Properties

Research indicates that compounds within the acylaminothiazole class exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms such as:

- Enzyme inhibition : Targeting enzymes involved in cancer progression.

- Receptor binding : Interacting with receptors that mediate cellular proliferation.

A study evaluating similar thiazole derivatives reported promising results against various cancer cell lines, highlighting the need for further investigation into this compound's efficacy and mechanisms of action.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. This compound may exhibit:

- Bactericidal effects : Particularly against resistant strains of bacteria.

- Antifungal activity : Potential effectiveness against multidrug-resistant fungal species.

The biological activity of this compound is hypothesized to involve:

- Binding to active sites : The compound may act as an enzyme inhibitor or receptor antagonist by binding to specific sites on target proteins.

- Modulation of signaling pathways : It may interfere with pathways related to inflammation and cell growth.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Bromine substitution enhances reactivity |

| 3-Bromo-N-(1,3-thiazol-2-yl)propanamide | Structure | Different bromination site may affect biological activity |

| N-(1,3-thiazol-2-yl)propanamide | Structure | Lacks bromine substitution; serves as a baseline |

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

- Anticancer Activity : A recent study evaluated thiazole derivatives against various cancer cell lines (e.g., MCF-7 and HepG2), revealing IC50 values indicating significant anticancer potential. The structure-activity relationship (SAR) analysis suggested that modifications at the thiazole ring could enhance efficacy .

- Antimicrobial Studies : Research on thiazole derivatives showed promising results against drug-resistant bacteria such as Staphylococcus aureus and Candida species. Compounds with similar structures demonstrated effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic protocols for 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-bromo-propionyl bromide with 4,5-dimethylthiazol-2-amine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Reaction completion is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase . Purification is achieved via column chromatography or recrystallization from ethanol.

Q. Which spectroscopic techniques are employed to characterize this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the presence of the thiazole ring protons (δ 6.8–7.2 ppm) and the methyl groups (δ 1.2–2.5 ppm).

- IR Spectroscopy : To identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 273.1) .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated using HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A purity threshold of ≥95% is typically required for biological testing .

Advanced Research Questions

Q. How can conflicting cytotoxicity data from MTT assays be resolved?

Discrepancies in IC50 values may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity.

- Compound Stability : Perform stability studies in cell culture media (e.g., DMEM) using LC-MS to detect degradation products.

- Assay Optimization : Use fresh MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and ensure consistent incubation times (4–6 hours) .

Q. What strategies optimize crystallographic data refinement for structural elucidation?

For X-ray crystallography:

Q. How do substituent modifications on the thiazole ring affect bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, improving enzyme inhibition (e.g., MAOB).

- Methyl Substituents (4,5-dimethyl) : Increase lipophilicity, enhancing membrane permeability. Comparative analysis with analogs (e.g., 2-chloro derivatives) reveals potency trends using molecular docking (AutoDock Vina) and free-energy calculations (MM-GBSA) .

Q. What experimental controls mitigate false positives in enzyme inhibition assays?

Include:

- Negative Controls : DMSO vehicle (≤0.1% v/v) to rule out solvent effects.

- Positive Controls : Known inhibitors (e.g., pargyline for MAOB).

- Pre-incubation Studies : To distinguish time-dependent inhibition from reversible binding .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental results?

Computational tools (e.g., ALOGPS) may underestimate solvent effects. Experimentally:

- Test solubility in DMSO (stock solution) and PBS (working dilution).

- Use dynamic light scattering (DLS) to detect aggregation at >100 µM concentrations .

Q. How to address discrepancies in reaction yields during scale-up?

Common issues include:

- Incomplete Mixing : Use mechanical stirring (≥500 rpm) for viscous solvents.

- Exothermic Reactions : Optimize cooling (0–5°C) during bromine addition.

- Byproduct Formation : Monitor intermediates via LC-MS and adjust stoichiometry (1.2:1 amine:acyl bromide ratio) .

Methodological Best Practices

Q. What protocols ensure reproducibility in SAR studies?

Q. How to validate target engagement in biochemical assays?

Employ orthogonal methods:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.